molecular formula C6H9BrN4O B1277907 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide CAS No. 261965-56-4

4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide

Cat. No. B1277907
M. Wt: 233.07 g/mol
InChI Key: AIYMAGGVVDUYGX-UHFFFAOYSA-N
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Description

The compound "4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide" is a derivative of the pyrazole class, which is known for its diverse range of biological activities and applications in pharmaceutical chemistry. Pyrazole derivatives are often synthesized for their potential use as intermediates in the development of more complex molecules with therapeutic properties.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One such method is described in the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, which involves a two-step process starting from potassium tricyanomethanide and features a selective Sandmeyer reaction. This method provides a versatile route to synthesize substituted pyrazoles with good yield .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized using various spectroscopic techniques. In the case of substituted pyrazoly 1,3,4-oxadiazole derivatives, characterization was performed using IR, 1H NMR, HRMS, and X-ray diffraction analysis. These techniques help in confirming the structure of the synthesized compounds and in understanding the arrangement of atoms within the molecule .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a range of chemical reactions, which are essential for further functionalization of the molecule. For instance, the reaction of substituted pyrazole-5-carbohydrazide with substituted benzoic acid in the presence of phosphorus oxychloride leads to the formation of novel substituted pyrazoly 1,3,4-oxadiazole derivatives . Similarly, chlorosubstituted 4-bromo-3,5-diaryl-1-substituted pyrazoles can be synthesized by reacting thiosemicarbazide, isonicotinic acid hydrazide, or semicarbazide hydrochloride with α-bromo 1,3-diaryl-propan-1,3-diones in an ethanol medium .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and substituents. The optical properties, such as absorption and fluorescence characteristics, were investigated for a series of substituted pyrazoly 1,3,4-oxadiazole derivatives. These compounds displayed similar absorption, with a strong absorption band occurring at approximately 275 nm. The presence of substituents like methoxy and bromine groups on the benzene ring was found to markedly influence the maximum emission of these compounds .

Scientific Research Applications

  • Medicinal Chemistry and Drug Discovery

    • Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are used as scaffolds in the synthesis of bioactive chemicals .
    • Pyrazoles are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system .
    • Pyrazole derivatives exhibit a widespread spectrum of biological properties . They are found in various therapeutic agents like the antipsychotic CDPPB, anti-inflammatory celecoxib, analgesic difenamizole, anti-obesity drug rimonabant, antidepressant agent fezolamide and H2-receptor agonist betazole .
  • Coordination Chemistry and Organometallic Chemistry

    • In coordination chemistry and organometallic chemistry, pyrazoles are frequently used . The specific applications and methods of use in these fields are not detailed in the sources.
  • Synthesis of 1,4’-bipyrazoles

    • “4-bromo-1H-pyrazole” can be used as a starting material in the synthesis of 1,4’-bipyrazoles . The specific methods and outcomes of this application are not detailed in the sources.

properties

IUPAC Name

4-bromo-1,5-dimethylpyrazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN4O/c1-3-4(7)5(6(12)9-8)10-11(3)2/h8H2,1-2H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYMAGGVVDUYGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C(=O)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
G Brackman, U Hillaert, S Van Calenbergh… - Research in …, 2009 - Elsevier
Burkholderia cepacia complex strains are opportunistic pathogens causing life-threatening infections in cystic fibrosis patients. Burkholderia cepacia complex strains are resistant to …
Number of citations: 167 www.sciencedirect.com
T Coenye - Future microbiology, 2010 - Future Medicine
Burkholderia cepacia complex bacteria are opportunistic pathogens that cause respiratory tract infections in susceptible patients, mainly people with cystic fibrosis. There is convincing …
Number of citations: 87 www.futuremedicine.com

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